molecular formula C33H41ClN4O7 B1684461 IRINOTECAN HYDROCHLORIDE Trihydrate CAS No. 136572-09-3

IRINOTECAN HYDROCHLORIDE Trihydrate

Cat. No.: B1684461
CAS No.: 136572-09-3
M. Wt: 641.2 g/mol
InChI Key: OHNBIIZWIUBGTK-NYPSMHOZSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Irinotecan Hydrochloride Trihydrate is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . Both this compound and SN-38 inhibit DNA topoisomerase I , acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands .

Cellular Effects

This compound and its active metabolite SN-38 mediate antitumor activity by forming a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death . In glioma models, this compound decreases the number of tumor vessels and decreases expression of VEGF and HIF-1α, inhibiting tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature for at least two weeks .

Metabolic Pathways

Upon administration, this compound is converted primarily in the liver into its active metabolite, SN-38, by carboxylesterase . Both this compound and SN-38 inhibit DNA topoisomerase I .

Transport and Distribution

It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .

Subcellular Localization

It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .

Properties

CAS No.

136572-09-3

Molecular Formula

C33H41ClN4O7

Molecular Weight

641.2 g/mol

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1

InChI Key

OHNBIIZWIUBGTK-NYPSMHOZSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl

Appearance

Yellow solid powder

136572-09-3

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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IRINOTECAN HYDROCHLORIDE Trihydrate
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IRINOTECAN HYDROCHLORIDE Trihydrate
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IRINOTECAN HYDROCHLORIDE Trihydrate
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IRINOTECAN HYDROCHLORIDE Trihydrate
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IRINOTECAN HYDROCHLORIDE Trihydrate
Reactant of Route 6
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IRINOTECAN HYDROCHLORIDE Trihydrate

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